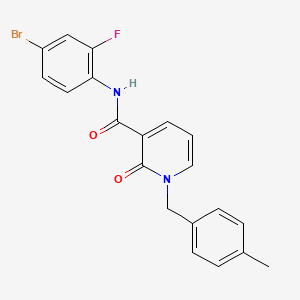

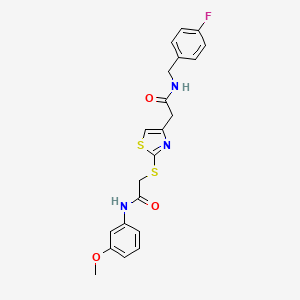

N-(4-fluorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-fluorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" is a derivative of benzothiazole-based acetamides, which are known for their potential biological activities. The structure of this compound suggests that it may have interesting photophysical properties due to the presence of the benzothiazole moiety and the potential for hydrogen bonding, as seen in similar compounds . Additionally, the presence of a fluorobenzyl group could imply enhanced activity or specificity in biological systems, as fluorine atoms are often used in medicinal chemistry to modulate the properties of bioactive molecules .

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves the reaction of benzothiazole with acetic acid or its derivatives. For example, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . In the context of the compound , the synthesis would likely involve a similar acetylation step, followed by the introduction of the 4-fluorobenzyl and 3-methoxyphenyl groups through subsequent reactions. The synthesis of related compounds has been achieved using microwave irradiation and reactions with heterocyclic ring systems in the presence of potassium carbonate .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding interactions. These interactions can lead to the formation of molecular assemblies and dimers, as observed in similar compounds . The specific molecular structure of "N-(4-fluorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" would likely exhibit hydrogen bonding and may also show interactions involving the fluorine atom, which is highly electronegative and can participate in halogen bonding.

Chemical Reactions Analysis

Benzothiazole acetamide derivatives can undergo various chemical reactions, including interactions with other heterocyclic rings to form new compounds with potential antitumor activity . The thiazole ring in the compound can act as a nucleophilic site for further chemical modifications. The presence of the acetamide group also allows for reactions typical of amides, such as acylation or deacylation under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives are influenced by their molecular structure. The photophysical properties, such as fluorescence and absorption, are affected by the substituents on the benzothiazole ring . The introduction of a 4-fluorobenzyl group could potentially increase the lipophilicity of the compound, affecting its solubility and permeability across biological membranes . The presence of the 3-methoxyphenyl group may also contribute to the antioxidant and/or anti-inflammatory properties, as seen in related compounds .

Scientific Research Applications

Synthesis and Structural Characterization

The compound of interest belongs to a class of chemicals that have been synthesized and structurally characterized to explore their potential applications in medicinal chemistry. For instance, derivatives of similar structural frameworks have been synthesized to assess their anti-inflammatory, antimicrobial, and anticancer activities. These compounds are typically synthesized through multi-step chemical reactions, involving the coupling of specific core structures with various substituents to achieve the desired biological activity. The structural confirmation of these compounds is usually done using spectroscopic methods such as NMR (1H NMR, 13C NMR), IR, and mass spectrometry, ensuring the correct synthesis and purity of the compounds (Kohn et al., 1993).

Potential Therapeutic Uses

Anticancer Activity

Several studies have reported on the synthesis of compounds with similar chemical frameworks for the evaluation of their anticancer activity. Novel derivatives have been evaluated against a variety of cancer cell lines, showing promising results in inhibiting the growth of certain types of cancer cells. For example, aminothiazole-paeonol derivatives exhibited significant inhibitory activity against human gastric adenocarcinoma and human colorectal adenocarcinoma cell lines, with some compounds showing superior potency to 5-fluorouracil, a commonly used chemotherapy medication (Tsai et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Research into similar compounds has also demonstrated antimicrobial and anti-inflammatory properties. Derivatives have been synthesized and tested against various bacterial and fungal strains, showing activity against mycobacteria and potential for treating infections resistant to conventional antibiotics (Krátký et al., 2017). Additionally, compounds with anti-inflammatory activity have been identified, which could have implications for treating conditions characterized by inflammation (Sunder et al., 2013).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S2/c1-28-18-4-2-3-16(9-18)24-20(27)13-30-21-25-17(12-29-21)10-19(26)23-11-14-5-7-15(22)8-6-14/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQZPFUAQCWQFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2552105.png)

![N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)

![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)

![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2552118.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2552119.png)

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)